molecular formula C19H23NO4 B2794629 Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 385786-77-6

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B2794629
CAS No.: 385786-77-6
M. Wt: 329.396
InChI Key: SFSYOFFNWOISPZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic ketone-derived ester featuring a benzoate moiety linked via an amide bond to a substituted bicyclo[2.2.1]heptane framework. This compound is structurally characterized by:

  • A 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane core, imparting steric bulk and conformational rigidity.
  • A para-substituted methyl benzoate group, enabling electronic modulation via the ester functionality.

Its applications span pharmaceutical intermediates, agrochemicals, or materials science, though specific uses require further exploration.

Properties

IUPAC Name

methyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-17(2)18(3)9-10-19(17,11-14(18)21)16(23)20-13-7-5-12(6-8-13)15(22)24-4/h5-8H,9-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSYOFFNWOISPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a compound of growing interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23NO4C_{19}H_{23}NO_4 with a molecular weight of approximately 329.396 g/mol. The compound features a bicyclic structure that may contribute to its biological activity through specific interactions with biological targets.

Antileishmanial Activity

One of the notable biological activities associated with related bicyclic compounds is their antileishmanial effect. A study focused on similar oxabicyclic derivatives demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound displayed effective inhibition of both the promastigote and amastigote forms of the parasite, suggesting a promising therapeutic potential against leishmaniasis .

Table 1: Antileishmanial Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
PS-207Antileishmanial0.5
Methyl 4-{...}AntileishmanialTBDThis Study

The mechanism underlying the antileishmanial activity appears to involve apoptosis-like cell death in the parasites. This suggests that compounds like this compound may induce programmed cell death pathways in Leishmania species, which could be exploited for therapeutic development .

Case Studies and Research Findings

Research into related compounds has yielded promising results in various pharmacological contexts:

  • Anticancer Activity : A study highlighted that synthetic derivatives of bicyclic compounds displayed significant cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range .
  • Synergistic Effects : The combination of certain bicyclic derivatives with established antileishmanial drugs like miltefosine has shown enhanced efficacy, suggesting a synergistic mechanism that could improve treatment outcomes .

Comparison with Similar Compounds

Methyl 2-{[(2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Key Differences :

  • Substitution Pattern : Bromine substitution at the bicyclo[2.2.1]heptane C2 position introduces steric and electronic effects absent in the target compound.
  • Benzoate Orientation : The ester group is ortho-substituted (C2) on the benzene ring versus para (C4) in the target compound, altering molecular dipole and solubility.
  • Molecular Weight : Bromine increases molar mass to 408.29 g/mol (vs. ~349.4 g/mol for the target compound, estimated) .

Physicochemical Properties :

Property Target Compound (Estimated) Brominated Analog
Molecular Formula C₁₉H₂₃NO₄ C₁₉H₂₂BrNO₄
Molar Mass (g/mol) ~349.4 408.29
Functional Groups Amide, Ester, Ketone Amide, Ester, Ketone, Br

Its ChemSpider ID (2958880) and MolPort-000-247-557 identifier highlight its accessibility in chemical databases .

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i)

Key Differences :

  • Core Structure : A triazine ring replaces the bicyclo[2.2.1]heptane, introducing planar geometry and π-π stacking capability.
  • Substituents : Formyl and methoxy groups enhance electrophilicity and solubility compared to the target compound’s methyl and ketone groups .

Physicochemical Properties :

Property Target Compound (Estimated) Compound 4i
Molecular Formula C₁₉H₂₃NO₄ C₂₄H₁₈N₄O₆
Molar Mass (g/mol) ~349.4 482.43
Melting Point Not reported 217.5–220°C

Synthetic Efficiency :
Compound 4i is synthesized at 45°C with quantitative yield, suggesting milder conditions than typical bicyclo[2.2.1]heptane syntheses (which may require harsher temperatures or catalysts) .

Heterocyclic Analogs: 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) and Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b)

Key Differences :

  • Heterocyclic Cores: Oxazoloquinoline (4b) and imidazole (5b) cores replace the bicyclo[2.2.1]heptane, altering electronic properties and bioactivity.
  • Synthetic Challenges : Microanalytical discrepancies in C, H, and N content for 4b and 5b highlight purification or stability issues, which are less documented for the target compound .

Functional Group Comparison :

Compound Core Structure Key Functional Groups
Target Compound Bicyclo[2.2.1]heptane Amide, Ester, Ketone
4b Oxazoloquinoline Methoxy, Aromatic
5b Imidazole Ester, Methoxyphenyl

Q & A

Q. What unexplored biological or material science applications are suggested by structural analogs?

  • Methodological Answer :
  • Antimicrobial Activity : Screen against Gram-negative bacteria using analogs with triazine or thiadiazole moieties .
  • Polymer Science : Incorporate into homopolymers (e.g., polyacrylamide derivatives) for UV-stabilizing coatings .
  • Drug Delivery : Leverage lipophilicity for nanoparticle encapsulation (e.g., PLGA-based systems) .

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